![molecular formula C16H24INO3 B13318877 tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and an iodine atom attached to a methylpropyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like chloroform or ethyl acetate and reagents such as di-tert-butyl dicarbonate and potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: The iodine atom in the compound can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce deiodinated compounds .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Participates in C-N cross-coupling reactions with fluorescein derivatives .
Biology:
- Potential applications in the synthesis of biologically active molecules.
- Used in the preparation of cyclic hydroxamic acids, which have biological significance .
Medicine:
- May be involved in the synthesis of pharmaceutical compounds.
- Studies suggest potential antioxidant neuroprotective effects in stroke patients .
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the synthesis of iron chelating agents used in therapy for patients with sickle cell diseases and iron overload .
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
tert-Butyl N-(benzyloxy)carbamate: Similar structure but lacks the iodine atom.
N-Boc-ethanolamine: Contains a tert-butyl group and an ethanolamine moiety.
Uniqueness: The combination of the tert-butyl, benzyloxy, and iodine groups makes it a versatile intermediate for various chemical transformations .
Propiedades
Fórmula molecular |
C16H24INO3 |
|---|---|
Peso molecular |
405.27 g/mol |
Nombre IUPAC |
tert-butyl N-(3-iodo-2-methyl-2-phenylmethoxypropyl)carbamate |
InChI |
InChI=1S/C16H24INO3/c1-15(2,3)21-14(19)18-12-16(4,11-17)20-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) |
Clave InChI |
WKYVBKBWISUGEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C)(CI)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B13318796.png)
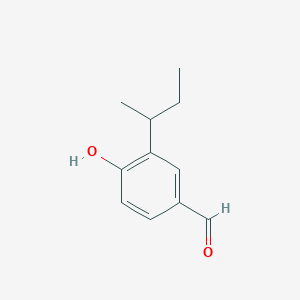
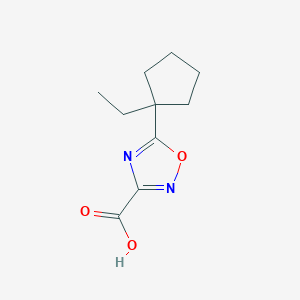
![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)
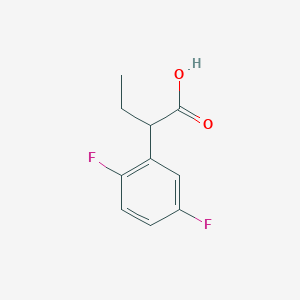
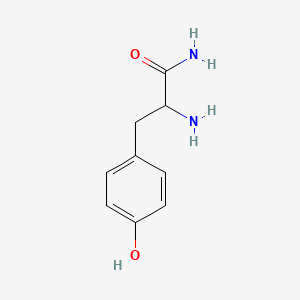


![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
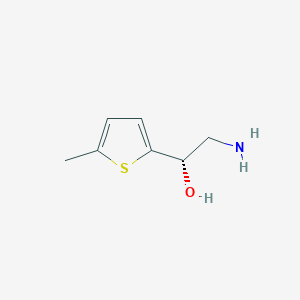
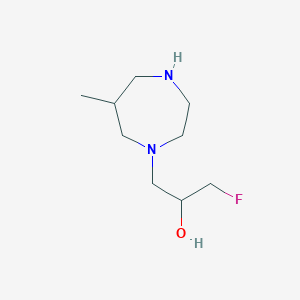
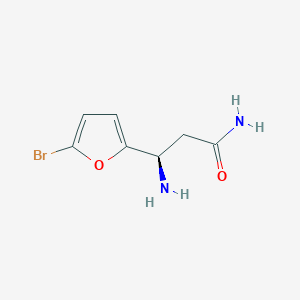
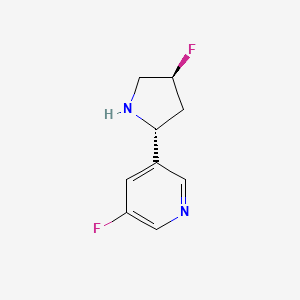
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)
